2-[4-(Trifluoromethoxy)phenyl]-4-pentyn-2-ol
CAS No.: 85014-08-0
Cat. No.: VC8140111
Molecular Formula: C12H11F3O2
Molecular Weight: 244.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85014-08-0 |
|---|---|
| Molecular Formula | C12H11F3O2 |
| Molecular Weight | 244.21 g/mol |
| IUPAC Name | 2-[4-(trifluoromethoxy)phenyl]pent-4-yn-2-ol |
| Standard InChI | InChI=1S/C12H11F3O2/c1-3-8-11(2,16)9-4-6-10(7-5-9)17-12(13,14)15/h1,4-7,16H,8H2,2H3 |
| Standard InChI Key | CWWNGAHKIMGVAH-UHFFFAOYSA-N |
| SMILES | CC(CC#C)(C1=CC=C(C=C1)OC(F)(F)F)O |
| Canonical SMILES | CC(CC#C)(C1=CC=C(C=C1)OC(F)(F)F)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a central pentyn-2-ol chain () attached to a 4-(trifluoromethoxy)phenyl group. The trifluoromethoxy substituent () at the para position introduces strong electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity. The hydroxyl group at the second carbon of the pentynol moiety enhances polarity, while the terminal alkyne provides a site for further functionalization via click chemistry or cycloaddition reactions .
Physicochemical Data
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 244.21 g/mol | |
| CAS Number | 85014-08-0 | |
| LogP (Predicted) | ~2.1 (estimated via analogy) | – |
| Boiling Point | Not reported | – |
Synthesis and Manufacturing
Synthetic Routes
While detailed protocols are scarce, the compound’s synthesis likely involves:
-
Friedel-Crafts Alkylation: Introducing the pentynol chain to a pre-functionalized 4-(trifluoromethoxy)benzene derivative.
-
Nucleophilic Substitution: Reacting a trifluoromethoxy-containing aryl halide with a propargyl alcohol derivative.
Key reagents may include palladium catalysts for cross-coupling and boron trifluoride etherate for facilitating electrophilic substitutions. Optimization of reaction conditions (temperature, solvent polarity) is critical to maximizing yield .
| Manufacturer | Purity | Packaging | Price (2021) |
|---|---|---|---|
| AK Scientific | 95% | 5 g | $863 |
| Chemenu | 95% | 5 g | $692 |
Pricing reflects the complexity of fluorinated intermediates and limited production scale .
Applications in Organic Synthesis
Pharmaceutical Intermediate
The trifluoromethoxy group’s metabolic stability and electronegativity make this compound a candidate for developing kinase inhibitors or GPCR modulators. For example, analogous structures are prevalent in antipsychotic and anti-inflammatory agents .
Material Science
The alkyne moiety enables participation in Huisgen cycloaddition reactions, facilitating the synthesis of triazole-linked polymers or dendrimers. Such materials find use in coatings and conductive films.
Biological Activity and Mechanistic Insights
Antimicrobial Properties
Fluorinated compounds often display enhanced bioavailability and target selectivity. Preliminary in silico docking studies suggest potential interaction with bacterial efflux pumps, though experimental validation is needed.
Comparison with Structural Analogs
2-Phenyl-4-pentyn-2-ol (CAS 6712-35-2)
| Parameter | 2-[4-(Trifluoromethoxy)phenyl]-4-pentyn-2-ol | 2-Phenyl-4-pentyn-2-ol |
|---|---|---|
| Molecular Weight | 244.21 g/mol | 160.21 g/mol |
| LogP (Estimated) | 2.1 | 1.5 |
| Bioactivity Potential | Higher (due to ) | Moderate |
The trifluoromethoxy group confers greater metabolic stability and lipophilicity, enhancing drug-likeness .
Recent Research Developments
Catalytic Applications (2023–2025)
Recent studies explore its use as a ligand in palladium-catalyzed Suzuki-Miyaura couplings. The alkyne group coordinates to metal centers, stabilizing catalytic intermediates.
Fluorine-18 Labeling (2024)
Efforts to incorporate isotopes into the trifluoromethoxy group aim to develop PET tracers for neurodegenerative disease imaging.
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